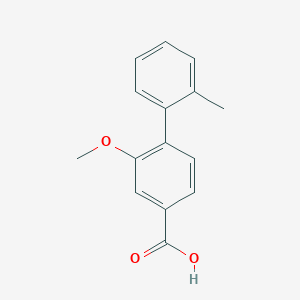

3-Methoxy-4-(2-methylphenyl)benzoic acid

Descripción

The exact mass of the compound 3-Methoxy-4-(2-methylphenyl)benzoic acid, 95% is 242.094294304 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-4-(2-methylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(2-methylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXIYNJPTBGTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592390 | |

| Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-24-9 | |

| Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Century of Biphenyls: the Evolution of Substituted Biphenyl Carboxylic Acids

The journey of substituted biphenyl (B1667301) carboxylic acids in the annals of chemical science is a compelling narrative of evolving synthetic methodologies and a growing appreciation for their versatile applications. The biphenyl framework, consisting of two connected benzene (B151609) rings, has been a fundamental scaffold in organic chemistry for over a century. rsc.org Initially, the synthesis of these compounds was often challenging, relying on reactions like the Ullmann coupling, which involves the copper-induced coupling of aryl halides.

A paradigm shift in the synthesis of biphenyls, including their carboxylic acid derivatives, arrived with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.comajgreenchem.com This method, which couples an aryl halide with an arylboronic acid, has become a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. acs.org The development of robust catalysts and a deeper understanding of reaction mechanisms have made a vast array of substituted biphenyl carboxylic acids readily accessible, fueling their exploration in various scientific domains. researchgate.net

This accessibility has, in turn, spurred academic interest in their diverse properties and potential uses. ajgreenchem.com From materials science, where they are investigated as components of liquid crystals and organic light-emitting diodes (OLEDs), to medicinal chemistry, their utility is expansive. ajgreenchem.comajgreenchem.com The carboxylic acid functional group, in particular, enhances the polarity and potential for biological interactions of these molecules. ajgreenchem.com

The Architectural Nuances of 3 Methoxy 4 2 Methylphenyl Benzoic Acid

The academic significance of 3-Methoxy-4-(2-methylphenyl)benzoic acid in organic chemistry is intrinsically linked to its unique structural features. The molecule's architecture, characterized by a biphenyl (B1667301) core with specific substituents, gives rise to distinct chemical and physical properties.

At the heart of its structure is the biphenyl scaffold, where the two phenyl rings are connected by a single carbon-carbon bond. A critical feature of biphenyl derivatives is the dihedral angle between the planes of the two aromatic rings. rsc.org In an unsubstituted biphenyl, this angle is approximately 45 degrees in the gas phase, a result of the balance between the steric hindrance of the ortho-hydrogens and the stabilizing effect of π-conjugation that favors planarity. libretexts.orgic.ac.uk

The introduction of substituents, as seen in 3-Methoxy-4-(2-methylphenyl)benzoic acid, significantly influences this dihedral angle. The ortho-methyl group on one of the phenyl rings introduces steric strain, which generally forces the rings to adopt a more twisted conformation. libretexts.org This deviation from planarity has profound implications for the molecule's electronic properties and its ability to interact with other molecules, a key factor in its potential biological activity. rsc.org The methoxy (B1213986) and carboxylic acid groups also contribute to the electronic landscape of the molecule, influencing its reactivity and intermolecular interactions. The carboxylic acid group, for instance, can form strong hydrogen bonds, leading to the formation of dimers in the solid state. nih.gov

Table 1: Key Structural and Chemical Properties of 3-Methoxy-4-(2-methylphenyl)benzoic Acid

| Property | Value |

| Molecular Formula | C15H14O3 |

| Synonyms | [1,1'-Biphenyl]-4-carboxylic acid, 2-methoxy-2'-methyl- |

| CAS Number | 175153-24-9 |

Data sourced from PubChem. nih.gov

Charting the Research Frontiers: 3 Methoxy 4 2 Methylphenyl Benzoic Acid and Its Kin

Precursor Synthesis and Functionalization Techniques

The successful synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid is critically dependent on the availability of suitably functionalized precursors. These precursors are designed to possess reactive groups at specific positions to facilitate the subsequent C-C bond formation that defines the biphenyl core. The two principal building blocks are a substituted methoxybenzoic acid derivative and a substituted methylphenyl component.

Synthesis of Substituted Methoxybenzoic Acid Intermediates

The methoxybenzoic acid portion of the target molecule is typically derived from a precursor that is halogenated at the 4-position, which serves as a handle for cross-coupling reactions. Common intermediates include 4-bromo-3-methoxybenzoic acid and 4-chloro-3-methoxybenzoic acid.

One prevalent method for the synthesis of 4-bromo-3-methoxybenzoic acid starts from p-methoxybenzoic acid. In this process, p-methoxybenzoic acid is subjected to bromination using bromine in a suitable solvent like glacial acetic acid, often with a Lewis acid catalyst such as ferric chloride (FeCl₃) to facilitate the electrophilic aromatic substitution. The reaction is carefully controlled to favor monobromination at the position ortho to the methoxy (B1213986) group and meta to the carboxylic acid group. nih.gov

Similarly, 4-chloro-3-methoxybenzoic acid can be prepared from p-aminosalicylic acid. The synthesis involves a multi-step sequence that begins with the methylation of the hydroxyl group using a reagent like dimethyl sulfate, followed by chlorination of the aromatic ring. N-chlorosuccinimide (NCS) is a common chlorinating agent for this transformation. Subsequent hydrolysis of the ester group (if formed during methylation) and acidification yields the desired 4-chloro-3-methoxybenzoic acid. organic-chemistry.org

Below is a table summarizing typical synthetic routes for these intermediates:

| Starting Material | Reagents and Conditions | Product | Reference |

| p-Methoxybenzoic acid | Br₂, FeCl₃, Glacial Acetic Acid | 4-Bromo-3-methoxybenzoic acid | nih.gov |

| p-Aminosalicylic acid | 1. Dimethyl sulfate, KOH, Acetone; 2. N-Chlorosuccinimide; 3. Alkaline hydrolysis; 4. HCl | 4-Chloro-5-amino-2-methoxybenzoic acid | organic-chemistry.org |

| 4-Bromo-3-methoxybenzoic acid | Borane tetrahydrofuran (B95107) complex | 4-Bromo-3-methoxybenzyl alcohol | researchgate.net |

Note: The synthesis from p-aminosalicylic acid yields a related amino-substituted product, but illustrates the principle of halogenation on a substituted benzoic acid ring.

Synthesis of Substituted Methylphenyl Halide Building Blocks

The second key component required for the synthesis is a functionalized 2-methylphenyl group. For Suzuki-Miyaura coupling, 2-methylphenylboronic acid (or its esters) is the reagent of choice. For other coupling reactions like the Ullmann reaction, a 2-methylphenyl halide is necessary.

The synthesis of 2-methylbenzyl bromide can be achieved through the radical bromination of o-xylene. This reaction is typically initiated by light (e.g., a photolamp) and uses elemental bromine in an inert solvent like carbon tetrachloride. The reaction proceeds via a free radical mechanism to substitute a bromine atom onto one of the methyl groups. biosynth.com

For the synthesis of aryl halides like 2-iodotoluene , a common laboratory method involves the diazotization of 2-toluidine (o-toluidine) followed by a Sandmeyer-type reaction with potassium iodide. More contemporary methods include the direct iodination of arylhydrazines using molecular iodine. google.com

The following table outlines methods for the preparation of these building blocks:

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Xylene | Br₂, CCl₄, light | 2-Methylbenzyl bromide | biosynth.com |

| Arylhydrazine hydrochloride | I₂, DMSO, 60°C | Aryl iodide | google.com |

| 2-Bromo-5-fluorotoluene | Mg, I₂, THF | 4-Fluoro-2-methylphenylmagnesium bromide | nih.gov |

Key Coupling Reactions in the Construction of the Biphenyl Core

The central step in the synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid is the formation of the C-C bond between the two aromatic rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing such biaryl linkages.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

The Suzuki-Miyaura coupling is arguably the most common and versatile method for this transformation. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. semanticscholar.org In the context of synthesizing our target molecule, this would typically involve the coupling of a 4-halo-3-methoxybenzoic acid derivative with 2-methylphenylboronic acid.

A representative Suzuki-Miyaura reaction scheme is as follows: A 4-halo-3-methoxybenzoic acid (where X = Br, I) is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃). A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the reaction to proceed, and a variety of solvent systems, often mixtures of an organic solvent (like toluene, dioxane, or DMF) and water, can be employed. researchgate.netresearchgate.nettcichemicals.com The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The Heck reaction, another palladium-catalyzed process, is generally used for coupling aryl halides with alkenes and is less commonly employed for the direct synthesis of biaryl benzoic acids of this type.

Copper-Mediated Coupling Reactions (e.g., Ullmann)

The Ullmann reaction is a classical method for forming biaryl compounds, which traditionally involves the coupling of two aryl halide molecules in the presence of copper metal at high temperatures. organic-chemistry.org While effective for synthesizing symmetrical biaryls, the cross-coupling of two different aryl halides often leads to a mixture of products.

Modern modifications of the Ullmann reaction, often referred to as Ullmann-type couplings, use copper(I) salts (e.g., CuI) as catalysts, often in the presence of a ligand, and can be performed under milder conditions. For the synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid, this could theoretically involve the coupling of a 4-halo-3-methoxybenzoic acid with a 2-halotoluene. However, controlling the selectivity to favor the desired cross-coupled product over self-coupled byproducts can be challenging. Due to these limitations and the often harsh reaction conditions, palladium-catalyzed methods are generally preferred for such syntheses.

Alternative Transition Metal-Catalyzed Coupling Approaches

While palladium and copper are the most common metals used for this type of biaryl synthesis, other transition metals have been explored for cross-coupling reactions. Nickel catalysts, for example, can be a more cost-effective alternative to palladium and have shown efficacy in certain Suzuki-Miyaura and other cross-coupling reactions. The fundamental steps of the catalytic cycle are often similar to those of palladium-catalyzed reactions. However, for the specific synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid, palladium-based methodologies remain the most well-documented and reliable.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency, yield, and selectivity of the synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid, typically via a Suzuki-Miyaura coupling, are profoundly influenced by the interplay of the catalyst, ligands, solvent, and other reaction conditions. numberanalytics.comnumberanalytics.com The optimization of these parameters is a critical exercise in process development to ensure a robust and scalable synthetic route. The reaction would likely involve the coupling of a boronic acid derivative with an aryl halide, such as 4-bromo-3-methoxybenzoic acid and (2-methylphenyl)boronic acid, catalyzed by a palladium complex.

The ligand bound to the palladium catalyst is arguably the most crucial factor in a successful cross-coupling reaction. It stabilizes the metal center, influences its reactivity, and controls the selectivity of the reaction. numberanalytics.com For the synthesis of a sterically hindered biaryl like 3-Methoxy-4-(2-methylphenyl)benzoic acid, where the o-methyl group can impede bond formation, the choice of ligand is especially critical.

Modern ligand design focuses on two main classes: electron-rich, bulky phosphines and N-heterocyclic carbenes (NHCs). nih.gov Bulky ligands facilitate the reductive elimination step, which forms the desired biaryl bond, while electron-rich characteristics promote the initial oxidative addition of the aryl halide to the palladium center. numberanalytics.com High-throughput screening methods are often employed to rapidly evaluate a wide array of ligands to identify the optimal choice for a specific substrate combination. numberanalytics.com

| Ligand Class | Examples | Key Characteristics | Impact on Synthesis |

|---|---|---|---|

| Buchwald-Type Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines. | Highly effective for sterically hindered couplings. Promotes high catalyst turnover and yields. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type complexes | Strong σ-donors, form very stable Pd complexes. nih.gov | Offer high thermal stability and resistance to catalyst degradation, often requiring lower catalyst loadings. nih.gov |

| Aqueous-Phase Phosphines | TPPTS (triphenylphosphine-3,3',3''-trisulfonate) | Water-soluble due to sulfonate groups. | Facilitates catalyst recovery and product purification in aqueous media, aligning with green chemistry principles. |

| Traditional Phosphines | Triphenylphosphine (PPh3) | Less bulky and electron-rich compared to modern ligands. | Generally less effective for challenging, sterically hindered couplings but can be sufficient for simpler systems. google.com |

The solvent is not merely an inert medium but plays an active role in the reaction by affecting solubility of reactants and reagents, influencing catalyst activity, and determining the reaction rate. numberanalytics.comrsc.org For Suzuki-Miyaura reactions, a variety of solvents and solvent systems are utilized, often a mixture of an organic solvent and an aqueous base solution. researchgate.net

The choice of solvent can significantly impact crystal growth and morphology during product isolation, which is a critical consideration in pharmaceutical manufacturing. rsc.org The polarity and proticity of the solvent system can influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com For instance, polar aprotic solvents like DMF or dioxane are common, but greener alternatives such as ethanol, water, or 2-propanol are increasingly favored. nih.govresearchgate.net

| Solvent/System | Typical Use Case | Advantages | Disadvantages |

|---|---|---|---|

| Toluene/Water | Standard two-phase system for Suzuki couplings. researchgate.net | Good solubility for many organic substrates and catalysts. | Use of a hydrocarbon solvent, potential for emulsion formation. |

| Dioxane/Water | Commonly used polar aprotic system. | Excellent solvating power for a wide range of reactants. | Dioxane is a suspected carcinogen and has a high boiling point, making removal difficult. |

| Ethanol/Water | A "greener" solvent alternative. | Renewable, lower toxicity, biodegradable. | May have lower solubility for highly nonpolar substrates. |

| Tetrahydrofuran (THF) | Used for reactions with organometallic reagents. google.com | Good solvent for a wide range of organic compounds. | Can form peroxides; lower boiling point may limit reaction temperature. |

| Solvent-Free | Ball-milling or high-temperature melt conditions. researchgate.netresearchgate.net | Maximizes atom economy, minimizes solvent waste. researchgate.net | Not suitable for all substrates; can require specialized equipment. |

Temperature is a critical parameter that directly controls the reaction rate. numberanalytics.com Higher temperatures can accelerate the reaction, potentially overcoming the activation energy barrier for sterically demanding couplings. However, excessive temperatures can lead to catalyst decomposition, byproduct formation, and potential deboronation of the boronic acid starting material. numberanalytics.com Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction time and product purity. researchgate.net For a typical Suzuki-Miyaura coupling, temperatures may range from room temperature to the reflux temperature of the solvent, commonly between 60 °C and 110 °C. google.com

Pressure is less commonly a key variable for standard cross-coupling reactions, which are typically run at atmospheric pressure. However, in related synthetic methodologies such as carbonylation reactions or when using volatile reagents, pressure optimization can become significant. researchgate.net

| Parameter | Typical Range | Effect of Increasing the Parameter | Considerations for Optimization |

|---|---|---|---|

| Temperature | 25 °C to 120 °C | Increases reaction rate. Can increase byproduct formation and catalyst degradation at excessive levels. numberanalytics.com | Balance reaction time against yield and purity. The optimal temperature depends on catalyst stability and substrate reactivity. |

| Pressure | Atmospheric | Generally not a primary variable for Suzuki couplings. Can be relevant in flow chemistry or reactions involving gases. | Mainly relevant for specialized applications like carbonylation or continuous flow processes to maintain solvent state. researchgate.net |

Novel and Sustainable Synthetic Routes

Beyond optimizing traditional batch syntheses, modern chemistry seeks to develop entirely new and more sustainable pathways. This involves redesigning the synthetic process from the ground up, incorporating principles of green chemistry and leveraging advanced technologies like continuous flow synthesis. researchgate.netrsc.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. brazilianjournals.com.br For the synthesis of 3-Methoxy-4-(2-methylphenyl)benzoic acid, this can be achieved through several strategies. One key approach is the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. brazilianjournals.com.br Another is the development of highly active catalysts that can be used at very low loadings (in parts-per-million) and can be recycled and reused. researchgate.net Maximizing atom economy—the efficiency of converting reactants into the final product—is also a core principle, which favors reactions like cross-couplings over classical methods that generate stoichiometric waste. researchgate.net

| Green Chemistry Principle | Application to Synthesis | Example Strategy |

|---|---|---|

| Safer Solvents | Replace hazardous solvents like dioxane or toluene. | Using water, ethanol, or natural deep eutectic solvents (NADES). researchgate.netbrazilianjournals.com.br |

| Catalysis | Use highly efficient catalysts to minimize waste. | Employing NHC-Pd complexes with high turnover numbers or developing reusable, heterogeneous catalysts. researchgate.net |

| Atom Economy | Design syntheses where the maximum proportion of reactants ends up in the product. | Utilizing C-H activation or direct arylation, which avoids pre-functionalization steps required for boronic acids or aryl halides. |

| Energy Efficiency | Conduct reactions under milder conditions. | Developing catalysts that are active at room temperature; using microwave irradiation or ball-milling to reduce reaction times and energy input. researchgate.net |

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. nih.gov This methodology allows for superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or fast reactions. nih.gov

For the synthesis of biaryl compounds, flow systems enable rapid optimization of reaction conditions through automated, parallel screening. nih.gov The high surface-area-to-volume ratio in microreactors provides excellent heat and mass transfer, which can significantly accelerate the reaction. This technology is highly scalable and offers a pathway to a more efficient and sustainable industrial production of molecules like 3-Methoxy-4-(2-methylphenyl)benzoic acid. nih.gov

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Type | Reactants are mixed in a single vessel and reacted for a set time. | Reactants are continuously pumped through a reactor coil or channel. nih.gov |

| Heat Transfer | Limited by the surface area of the vessel; can lead to hot spots. | Excellent, due to high surface-area-to-volume ratio, allowing precise temperature control. nih.gov |

| Scalability | Often requires re-optimization at larger scales ("scale-up issues"). | More straightforward; achieved by running the process for a longer duration ("scale-out"). |

| Safety | Large volumes of reactants and solvents present higher risks. | Small reaction volumes at any given time minimize risk. nih.gov |

| Optimization | Sequential, one-variable-at-a-time optimization is slow. numberanalytics.com | Amenable to rapid, automated, multi-parameter screening using techniques like Bayesian optimization. nih.gov |

Molecular Modeling and Conformational Analysis

The spatial arrangement of the phenyl rings in biphenyl derivatives is a critical determinant of their biological activity and material properties. Molecular modeling techniques are instrumental in understanding the conformational preferences of 3-Methoxy-4-(2-methylphenyl)benzoic acid.

The initial step in understanding the molecule's structure involves exploring its conformational landscape to identify stable, low-energy arrangements. This is typically achieved through computational methods that systematically rotate the dihedral angle between the two aromatic rings and calculate the corresponding potential energy. For 3-Methoxy-4-(2-methylphenyl)benzoic acid, the primary focus is the torsion angle between the benzoic acid ring and the 2-methylphenyl ring.

Due to steric hindrance between the ortho-substituents on both rings (the carboxylic acid group and the methyl group), a planar conformation is expected to be energetically unfavorable. Energy minimization calculations, often employing molecular mechanics force fields, would likely reveal that the most stable conformers adopt a non-planar, or twisted, geometry. The potential energy surface would show high energy barriers at planar conformations and energy minima at specific dihedral angles that represent the most probable shapes of the molecule in a given environment.

Table 1: Hypothetical Torsional Energy Profile for 3-Methoxy-4-(2-methylphenyl)benzoic acid

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (syn-planar) | 15.0 |

| 30 | 5.2 |

| 60 | 1.5 |

| 90 | 0.0 |

| 120 | 2.1 |

| 150 | 6.8 |

| 180 (anti-planar) | 12.5 |

Note: This table presents hypothetical data based on typical energy profiles of sterically hindered biphenyl derivatives.

While energy minimization identifies stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. nih.gov By simulating the atomic motions, MD can confirm the stability of the energy-minimized conformers and explore the transitions between different conformational states. acs.orgscispace.com

An MD simulation of 3-Methoxy-4-(2-methylphenyl)benzoic acid would likely show that the molecule predominantly resides in the twisted, low-energy conformations predicted by energy minimization. The simulation would also reveal the flexibility of the molecule, showing fluctuations around the equilibrium dihedral angle. Analysis of the simulation trajectory can provide insights into the dynamic range of motion and the energetic barriers to rotation, which are crucial for understanding how the molecule might interact with other molecules, such as biological receptors. ucl.ac.uk

Quantum Chemical Calculations

To gain a deeper understanding of the electronic properties of 3-Methoxy-4-(2-methylphenyl)benzoic acid, quantum chemical calculations are employed. These methods provide detailed information about the electron distribution and orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules. epstem.net DFT calculations can be used to optimize the geometry of 3-Methoxy-4-(2-methylphenyl)benzoic acid and to calculate a variety of electronic properties. mdpi.comnih.govresearchgate.net

These calculations would likely confirm the non-planar structure found through molecular mechanics. Furthermore, DFT can provide insights into the molecule's reactivity through the calculation of properties like the molecular electrostatic potential (MEP). The MEP map visually indicates the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.govacs.orgnih.gov For this specific molecule, the oxygen atoms of the methoxy and carboxylic acid groups would be expected to show negative electrostatic potential, while the acidic proton of the carboxyl group would exhibit a strong positive potential.

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can provide very high accuracy. nih.govacs.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a highly accurate energy and geometry for the most stable conformer of 3-Methoxy-4-(2-methylphenyl)benzoic acid. These high-level calculations serve as a benchmark to validate the results from more computationally efficient methods like DFT. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

For 3-Methoxy-4-(2-methylphenyl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO might be distributed over the benzoic acid moiety, particularly the carboxyl group which is an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-Methoxy-4-(2-methylphenyl)benzoic acid (calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Note: This table contains hypothetical data based on typical values for substituted aromatic compounds. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like 3-Methoxy-4-(2-methylphenyl)benzoic acid. These predictions are vital for interpreting experimental spectra and understanding the electronic and vibrational characteristics of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the chemical environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating NMR parameters.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid Derivative (Example Data)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Carboxyl) | 12.87 | 12.82 |

| C (Carboxyl) | 166.8 | 166.8 |

| C (Aromatic) | 115.8 - 151.9 | 115.8 - 151.9 |

| H (Aromatic) | 6.84 - 7.93 | 6.82 - 7.94 |

| C (Methoxy) | 55.8 | 55.8 |

| H (Methoxy) | 3.74 | 3.74 |

Note: This table is illustrative and based on data for a similar compound, (E)-4-(3-methoxy-2-hydroxy-benzylideneamino)benzoic acid, as specific data for 3-Methoxy-4-(2-methylphenyl)benzoic acid is not available in the cited literature.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational analysis can predict these vibrational frequencies, providing a theoretical spectrum that aids in the assignment of experimental bands. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the harmonic vibrational frequencies. nih.gov

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The analysis of the Potential Energy Distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes, such as C=O stretching, O-H bending, or aromatic ring vibrations. Studies on similar benzoic acid derivatives demonstrate that this approach yields theoretical spectra that are in good agreement with experimental FT-IR and FT-Raman data. ucl.ac.uk

Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Benzoic Acid Derivative (Example Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3400 | Broad band |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch | ~1700 | 1678 |

| C=C Stretch (Aromatic) | 1400 - 1600 | 1423 - 1591 |

| C-O Stretch | 1200 - 1300 | 1249 |

Note: This table is illustrative, drawing on typical frequency ranges and data from analogous compounds like (E)-4-(3-ethoxy-2-hydroxybenzylideneamino)benzoic acid. Specific calculated data for 3-Methoxy-4-(2-methylphenyl)benzoic acid is not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra, including the maximum absorption wavelengths (λ_max) in the Ultraviolet-Visible (UV-Vis) range. These calculations provide information about the electronic transitions between molecular orbitals.

The analysis involves calculating the excitation energies and oscillator strengths for the lowest-energy electronic transitions. The transitions with the highest oscillator strengths correspond to the most intense bands in the UV-Vis spectrum. The nature of these transitions, such as π → π* or n → π, can be determined by examining the molecular orbitals involved. For aromatic compounds like 3-Methoxy-4-(2-methylphenyl)benzoic acid, the spectra are typically dominated by π → π transitions within the phenyl rings. Computational studies on similar molecules have shown a good correlation between TD-DFT predicted λ_max and experimental results.

Computational Mechanistic Analysis of Reactions Involving the Compound

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving 3-Methoxy-4-(2-methylphenyl)benzoic acid. By mapping the potential energy surface of a reaction, key features such as transition states, intermediates, and activation energies can be identified.

For example, in a synthesis reaction, computational methods can help to understand the reactivity of different sites on the molecule. The Fukui function, a descriptor derived from DFT, can predict the most likely sites for nucleophilic or electrophilic attack. nih.gov This information is valuable for rationalizing observed product distributions and for designing new synthetic routes. While specific mechanistic studies on this compound were not found, the general approach is widely applied in organic chemistry.

Docking and Molecular Interaction Studies (excluding clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a macromolecule, typically a protein) to form a stable complex. This method is fundamental in understanding intermolecular interactions.

The theoretical framework of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand in the active site of the macromolecule. The scoring function then estimates the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Scoring functions can be based on classical molecular mechanics force fields, empirical functions derived from experimental data, or knowledge-based potentials. These functions account for various types of interactions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and hydrophobic interactions. Studies on benzoic acid derivatives have successfully used molecular docking to predict their binding to various proteins, indicating favorable binding energies and identifying key interacting residues. ucl.ac.ukacs.org For 3-Methoxy-4-(2-methylphenyl)benzoic acid, such studies would involve docking it into the binding site of a target macromolecule and analyzing the resulting interactions to understand its binding potential, independent of any clinical context.

Binding Site Analysis and Interaction Energetics

The putative binding interactions of 3-Methoxy-4-(2-methylphenyl)benzoic acid with a biological target, such as a cyclooxygenase (COX) enzyme, can be predicted through computational molecular docking simulations. These simulations aim to identify the most stable binding pose of the ligand within the active site of the protein and to characterize the non-covalent interactions that stabilize this complex.

Binding Site Analysis:

The binding of biphenyl carboxylic acid derivatives is often characterized by a specific set of interactions with amino acid residues within the enzyme's active site. iucr.orgresearchgate.net For 3-Methoxy-4-(2-methylphenyl)benzoic acid, the carboxylic acid group is expected to be a key anchoring point, forming strong hydrogen bonds with polar residues such as Arginine or Tyrosine. The biphenyl scaffold, consisting of the two phenyl rings, is likely to engage in hydrophobic and van der Waals interactions with non-polar residues lining the active site pocket. The methoxy and methyl substituents would further influence the binding orientation and specificity.

A hypothetical binding mode could involve the following interactions:

Hydrogen Bonds: The carboxylate group of the benzoic acid moiety could form crucial hydrogen bonds with the side chains of key amino acid residues, a common feature for many NSAIDs that bind to COX enzymes. youtube.com

Hydrophobic Interactions: The phenyl rings would likely be situated within a hydrophobic channel of the binding site, interacting with residues such as Leucine, Isoleucine, and Valine.

Pi-Stacking Interactions: Aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the active site could engage in pi-pi stacking or T-shaped pi-stacking interactions with the phenyl rings of the compound.

The following interactive table illustrates a hypothetical set of interacting residues and the nature of their interactions with 3-Methoxy-4-(2-methylphenyl)benzoic acid within a putative enzyme active site.

| Interacting Residue | Interaction Type | Atom(s) on Ligand Involved |

| Arginine (Arg) | Hydrogen Bond, Salt Bridge | Carboxylic acid group (O, OH) |

| Tyrosine (Tyr) | Hydrogen Bond | Carboxylic acid group (O) or Methoxy group (O) |

| Leucine (Leu) | Hydrophobic | Methylphenyl ring |

| Valine (Val) | Hydrophobic | Methoxy-substituted phenyl ring |

| Phenylalanine (Phe) | Pi-Pi Stacking | Phenyl rings |

| Isoleucine (Ile) | Van der Waals | Entire ligand |

Interaction Energetics:

The strength of the binding between a ligand and its target protein is quantified by the binding energy, often expressed as the binding affinity (e.g., in kcal/mol). Molecular docking programs can calculate these energies, providing a rank for different binding poses. Lower, more negative binding energy values indicate a more stable and favorable interaction. For instance, studies on other biphenyl carboxylic acid derivatives have reported binding affinities in the range of -7 to -8 kcal/mol for their respective targets. iucr.orgnih.gov

The total binding energy is a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with desolvation of the ligand and the binding site upon complex formation.

An illustrative breakdown of the interaction energetics for a hypothetical binding pose of 3-Methoxy-4-(2-methylphenyl)benzoic acid is presented in the interactive table below. These values are not based on experimental data for this specific compound but are representative of typical computational results for similar molecules.

| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |

| Binding Affinity (ΔG) | -7.8 | Overall stability of the ligand-protein complex |

| Electrostatic Energy | -4.5 | Favorable interactions between polar groups (e.g., hydrogen bonds) |

| Van der Waals Energy | -5.2 | Contribution from hydrophobic and non-polar interactions |

| Desolvation Energy | +1.9 | Energy required to remove water from interacting surfaces |

| Torsional Energy | +0.5 | Energy penalty for conformational changes in the ligand upon binding |

It is crucial to emphasize that these analyses are theoretical. Experimental validation through techniques such as X-ray crystallography or isothermal titration calorimetry would be necessary to confirm the actual binding mode and energetics of 3-Methoxy-4-(2-methylphenyl)benzoic acid.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Methoxy 4 2 Methylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR Techniques (¹H, ¹³C) for Structural Assignment

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the basic structure of a compound.

¹H NMR: This technique would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). For 3-Methoxy-4-(2-methylphenyl)benzoic acid, one would expect to observe distinct signals for the aromatic protons on both the benzoic acid and the 2-methylphenyl rings, as well as singlets for the methoxy (B1213986) and methyl protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: This method detects the carbon framework of the molecule. Each unique carbon atom in 3-Methoxy-4-(2-methylphenyl)benzoic acid would produce a distinct signal. The spectrum would show signals for the quaternary carbons (including the carboxylic acid carbon and the carbons at the points of substitution on the aromatic rings), the methoxy carbon, the methyl carbon, and the various aromatic CH carbons.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide further insight by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in assigning the relative positions of the protons on the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For 3-Methoxy-4-(2-methylphenyl)benzoic acid, NOESY could reveal the preferred rotational orientation of the 2-methylphenyl group relative to the benzoic acid ring by showing through-space correlations between protons on the two rings.

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Mass Spectrometry (MS) Techniques and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry measures the mass of ions with very high accuracy. This allows for the determination of the precise elemental formula of the parent ion of 3-Methoxy-4-(2-methylphenyl)benzoic acid, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are then analyzed. By studying the fragmentation pathways, one can piece together the structure of the original molecule. For 3-Methoxy-4-(2-methylphenyl)benzoic acid, characteristic fragmentation would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the methoxy group, and cleavage of the bond between the two aromatic rings.

Ionization Techniques (ESI, APCI, MALDI) and Their Methodological Considerations

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like 3-Methoxy-4-(2-methylphenyl)benzoic acid, soft ionization techniques are paramount to prevent fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a highly suitable technique for polar molecules like carboxylic acids. In a typical ESI experiment, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) analyte ions into the gas phase. For 3-Methoxy-4-(2-methylphenyl)benzoic acid, analysis in negative ion mode would be particularly effective due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable carboxylate anion. Methodological considerations include the choice of solvent (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) and the addition of a small amount of a base (e.g., ammonium (B1175870) hydroxide) to facilitate deprotonation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful technique that is often used for molecules that are less polar than those amenable to ESI. In APCI, a heated nebulizer vaporizes the sample solution, and the resulting gas-phase molecules are ionized by a corona discharge. For 3-Methoxy-4-(2-methylphenyl)benzoic acid, APCI would likely produce protonated molecules ([M+H]⁺) through reactions with protonated solvent molecules. The choice of solvent and the temperature of the vaporizer are critical parameters that need to be optimized to achieve efficient ionization without thermal degradation.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. The laser irradiation desorbs and ionizes the analyte molecules, typically as [M+H]⁺ ions. While MALDI is often used for large biomolecules, it can also be applied to smaller organic molecules. The key methodological consideration is the selection of an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid) and the optimization of the sample preparation method to ensure a homogeneous co-crystallization, which is crucial for reproducibility.

Table 1: Predicted Ionization Data for 3-Methoxy-4-(2-methylphenyl)benzoic acid

| Technique | Predicted Ion | m/z (Monoisotopic) | Methodological Considerations |

|---|---|---|---|

| ESI (-) | [M-H]⁻ | 241.08 | Solvent choice (e.g., MeOH/H₂O), addition of a weak base. |

| ESI (+) | [M+H]⁺ | 243.10 | Solvent choice (e.g., MeOH/H₂O), addition of a weak acid. |

| APCI (+) | [M+H]⁺ | 243.10 | Optimization of vaporizer and source temperatures. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For 3-Methoxy-4-(2-methylphenyl)benzoic acid, the vibrational spectra would be dominated by features arising from the carboxylic acid, methoxy, and substituted aromatic ring moieties.

Carboxylic Acid Group: The most prominent feature would be the C=O stretching vibration of the carboxylic acid, expected to appear as a strong band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. The O-H stretching vibration of the carboxylic acid would manifest as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The C-O stretching and O-H bending vibrations would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Methoxy Group: The C-H stretching vibrations of the methyl group in the methoxy functionality would be observed around 2850 cm⁻¹ and 2950 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are expected in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

Aromatic Rings: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings would influence the positions and intensities of the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 2: Predicted Vibrational Band Assignments for 3-Methoxy-4-(2-methylphenyl)benzoic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong | Medium |

| Aromatic Rings | C=C stretch | 1450-1600 | Medium-Strong | Strong |

| Methoxy Group | C-O-C asym. stretch | 1200-1250 | Strong | Medium |

For IR spectroscopy, the sample can be prepared as a KBr pellet, a nujol mull, or by depositing a thin film from a volatile solvent. The choice of method can influence the appearance of the spectrum, particularly the broad O-H stretching band, due to differences in intermolecular hydrogen bonding. For Raman spectroscopy, the sample is typically analyzed as a solid powder or in solution. A key consideration is to avoid fluorescence, which can overwhelm the weaker Raman signal. This may require the use of a laser with a longer wavelength (e.g., 785 nm or 1064 nm).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The electronic spectrum of 3-Methoxy-4-(2-methylphenyl)benzoic acid would be characterized by absorptions arising from π → π* transitions within the aromatic rings.

The presence of the benzoic acid and the 2-methylphenyl moieties, which are electronically coupled, would give rise to complex absorption bands. The methoxy group, being an electron-donating group, would likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoic acid. The steric hindrance between the two aromatic rings, forcing them out of planarity, would affect the extent of π-conjugation and thus influence the position and intensity of the absorption bands.

Methodologically, the UV-Vis spectrum is typically recorded in a dilute solution using a non-absorbing solvent like ethanol, methanol, or acetonitrile (B52724). The concentration of the solution needs to be carefully chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of 3-Methoxy-4-(2-methylphenyl)benzoic acid would provide a wealth of information, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This would unequivocally establish the molecular conformation in the solid state. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid groups, which typically form dimeric structures in the solid state.

The primary challenge in X-ray crystallography is obtaining high-quality single crystals of sufficient size. For a compound like 3-Methoxy-4-(2-methylphenyl)benzoic acid, several crystal growth techniques could be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate (B1210297), or a mixture with a less polar solvent like hexane) is allowed to evaporate slowly at a constant temperature.

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

The choice of solvent is critical and often requires empirical screening of various options to find conditions that promote the growth of well-ordered single crystals.

Data Collection and Refinement Strategies

The definitive three-dimensional structure of a crystalline compound like 3-Methoxy-4-(2-methylphenyl)benzoic acid is determined using single-crystal X-ray diffraction. The process begins with the careful mounting of a suitable crystal onto a diffractometer.

Data collection involves irradiating the crystal with a monochromatic X-ray beam, typically from a Cu Kα or Mo Kα source, and recording the diffraction pattern as the crystal is rotated. Modern diffractometers, such as a Rigaku Oxford Diffraction system, are equipped with sensitive detectors like the HyPix, which efficiently measure the intensities of thousands of reflections. nih.gov These intensities are then corrected for various factors, including absorption, using multi-scan correction methods. nih.gov

Once a complete dataset is collected, the crystal structure is solved and refined. Refinement is an iterative process that aims to achieve the best possible agreement between the observed diffraction data and the calculated data from a structural model. nih.gov Programs like SHELXL and platforms like OLEX2 are used to adjust atomic parameters (coordinates, displacement parameters) to minimize the difference between observed and calculated structure factors. nih.gov Key indicators of a successful refinement include the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and a Goodness-of-Fit (S) value close to 1. nih.gov Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. nih.gov

While specific crystallographic data for 3-Methoxy-4-(2-methylphenyl)benzoic acid is not publicly available, the table below illustrates typical data collection and refinement parameters for a structurally similar compound, providing a clear example of the expected outputs from such an analysis.

Table 1: Example Crystal Data and Refinement Parameters for a Related Benzoic Acid Derivative Data based on a structurally related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C15H14O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Radiation Type | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 293 |

| No. of Measured Reflections | 7830 |

| No. of Independent Reflections | 2527 |

| R_int | 0.023 |

| Final R1 [I > 2σ(I)] | 0.042 |

| wR2 (all data) | 0.124 |

| Goodness-of-fit (S) | 1.08 |

Conformational and Packing Analysis in the Crystalline State

The refined crystallographic data provides precise insights into the molecule's conformation and how it packs within the crystal lattice. For biaryl compounds like 3-Methoxy-4-(2-methylphenyl)benzoic acid, a key conformational feature is the dihedral angle between the two phenyl rings. Steric hindrance, for instance between the methoxy group and the methyl group, can lead to a non-planar, twisted conformation. uky.edu

Chromatographic Separation Methodologies

Chromatographic techniques are essential for assessing the purity of 3-Methoxy-4-(2-methylphenyl)benzoic acid and for quantifying it in the presence of impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity and concentration of non-volatile compounds like 3-Methoxy-4-(2-methylphenyl)benzoic acid. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for this purpose.

Method development typically involves selecting a C18 column, which provides excellent retention and separation for aromatic acids. longdom.org The mobile phase usually consists of an aqueous buffer (e.g., 0.1% phosphoric acid or an ammonium acetate buffer) and an organic solvent, most commonly acetonitrile or methanol. longdom.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and the later-eluting main compound are well-resolved within a reasonable analysis time. longdom.org

Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm or 254 nm. longdom.orgresearchgate.net The method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and specific. longdom.org This includes determining the limit of detection (LOD) and limit of quantitation (LOQ), which define the method's sensitivity. longdom.orgust.edu

Table 2: Typical HPLC Method Parameters for Benzoic Acid Derivatives Illustrative parameters based on methods developed for related compounds. longdom.orgust.edu

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

Table 3: Example HPLC Validation Data Representative validation results from methods for similar analytes. longdom.orgust.edu

| Validation Parameter | Example Value |

|---|---|

| Linearity Range (µg/mL) | 0.5 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | ~0.1 - 0.4 |

| Limit of Quantitation (LOQ) (µg/mL) | ~0.5 - 1.4 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but it is generally reserved for thermally stable and volatile compounds. Carboxylic acids like 3-Methoxy-4-(2-methylphenyl)benzoic acid have low volatility and can exhibit poor peak shape in GC due to their polarity.

To overcome this, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar derivative. researchgate.net A common approach is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The resulting TMS ester is significantly more volatile and amenable to GC analysis. researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated from other volatile components on a capillary column (e.g., a non-polar DB-5 column). researchgate.net The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum that can serve as a "fingerprint" for identification of the parent compound and any related impurities. ojp.govresearchgate.net This method is particularly useful for identifying trace-level impurities that may have arisen from the synthesis.

Table 4: Example GC-MS Parameters for Analysis of Derivatized Carboxylic Acids Illustrative parameters based on established methods. researchgate.netmdpi.com

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | MSTFA or BSTFA |

| GC Column | DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature ramp (e.g., 80 °C hold, then ramp to 300 °C) |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Mass Analyzer | Quadrupole or Ion Trap |

Mechanistic Investigations of 3 Methoxy 4 2 Methylphenyl Benzoic Acid at the Molecular Level

Studies on Reactivity and Reaction Mechanisms of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 3-Methoxy-4-(2-methylphenyl)benzoic acid. Its chemical behavior is analogous to other aromatic carboxylic acids, characterized by the acidic proton and the electrophilic carbonyl carbon.

Key reactions involving the carboxylic acid moiety include:

Esterification: In the presence of an alcohol and an acid catalyst, 3-Methoxy-4-(2-methylphenyl)benzoic acid can undergo esterification to form the corresponding ester. This reaction proceeds via the Fischer-Speier esterification mechanism, where the protonated carbonyl group is attacked by the nucleophilic oxygen of the alcohol. The use of solid acid catalysts, such as zirconium-based catalysts, has also been explored for the esterification of various benzoic acids. researchgate.net

Amide Formation: Reaction with amines leads to the formation of amides. This transformation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents. Direct amide formation from unactivated carboxylic acids and amines is also possible under certain conditions, sometimes facilitated by catalysts. rsc.orgcomporgchem.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. comporgchem.com

The reactivity of the carboxylic acid can be modulated by the steric hindrance imposed by the ortho-methyl group on the adjacent phenyl ring, which can influence the approach of bulky reagents to the carboxyl group.

Investigations of the Biphenyl (B1667301) Rotational Barrier and Conformation-Reactivity Relationships

The rotational barrier around the C-C single bond connecting the two phenyl rings is a critical feature of biphenyl compounds, dictating their three-dimensional structure and, consequently, their reactivity and biological activity. In 3-Methoxy-4-(2-methylphenyl)benzoic acid, the presence of substituents on both rings significantly influences this rotational barrier.

The primary determinant of the rotational barrier in ortho-substituted biphenyls is steric hindrance. rsc.orgnih.gov The ortho-methyl group on one ring and the methoxy (B1213986) and carboxylic acid groups on the other create steric repulsion that disfavors a planar conformation. Computational studies on 2-methylbiphenyl (B165360) show a destabilization of the planar conformation compared to unsubstituted biphenyl. nih.gov As the size and number of ortho-substituents increase, the energy of the planar transition state increases, leading to a higher rotational barrier. nih.govresearchgate.net For 2,2'-dimethylbiphenyl, the rotational barrier is significantly higher than for biphenyl. westmont.edu

The preferred conformation of 3-Methoxy-4-(2-methylphenyl)benzoic acid is therefore expected to be non-planar, with a significant dihedral angle between the two aromatic rings. This twisted conformation minimizes the steric clash between the substituents. The exact dihedral angle would be a balance between the steric repulsion of the ortho-substituents and the electronic effects that might favor some degree of conjugation (and thus planarity).

Table 1: Calculated Rotational Barriers for Biphenyl

| Method | Basis Set | Barrier at 0° (kJ mol⁻¹) | Barrier at 90° (kJ mol⁻¹) |

| CCSD(T) | cc-pVDZ | 10.89 | 7.23 |

| CCSD(T) | aug-cc-pVDZ | 9.23 | 6.67 |

| CCSD(T) | cc-pVTZ | 8.85 | 8.50 |

| CCSD(T) | aug-cc-pVTZ | 8.83 | 8.86 |

| CCSD(T) | cc-pVQZ | 8.68 | 8.74 |

| CCSD(T) | aug-cc-pVQZ | 8.39 | 8.76 |

| Best Estimate | 8.0 | 8.3 |

This table is based on data from a comprehensive study on the rotational barrier of biphenyl and showcases the complexity of accurately calculating these values. comporgchem.com

The conformation of the molecule can have a direct impact on its reactivity. For instance, the accessibility of the carboxylic acid group to reagents can be influenced by the relative orientation of the two phenyl rings. Furthermore, in a biological context, the specific three-dimensional shape adopted by the molecule is crucial for its ability to bind to a receptor or enzyme active site.

Studies on Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) in Solution and Solid State

In the solid state, the crystal packing of 3-Methoxy-4-(2-methylphenyl)benzoic acid is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid moieties. Carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. researchgate.netnih.gov This is a well-established pattern observed in the crystal structures of numerous benzoic acid derivatives. researchgate.netresearchgate.netresearchgate.net

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings are also likely to play a significant role in the crystal packing. acs.org These interactions can occur in various geometries, including face-to-face and edge-to-face (T-shaped) arrangements. The presence of electron-donating (methoxy, methyl) and electron-withdrawing (carboxyl) groups can influence the nature and strength of these π-π interactions. In some substituted benzoic acids, π–π stacking interactions contribute to the formation of extended supramolecular structures. researchgate.net

In solution, the extent of hydrogen bonding will depend on the nature of the solvent. In non-polar solvents, the formation of hydrogen-bonded dimers is favored. In polar, protic solvents, competition from solvent molecules for hydrogen bonding can lead to a higher population of monomeric species. Studies on p-aminobenzoic acid in organic solvents suggest that carboxylic-carboxylic hydrogen bonding is a dominant form of self-association. acs.org

Analysis of Molecular Recognition Principles (Non-Biological Contexts or Fundamental Biochemical Interactions)

The binding of benzoic acid derivatives to proteins has been extensively studied. For instance, the binding of substituted benzoic acids to bovine serum albumin (BSA) is influenced by the nature and position of the substituents. nih.govnih.gov Hydrophobic interactions often play a major role, with larger, more lipophilic substituents generally leading to stronger binding. The carboxylic acid group is crucial for binding, often forming salt bridges or hydrogen bonds with basic amino acid residues (like lysine (B10760008) or arginine) in the protein's binding pocket. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3) have shown a significant correlation between docking scores and biological activities, highlighting the importance of the specific binding conformation. researchgate.net Similarly, QSAR studies on carboxylic acid derivatives as HIV-1 integrase inhibitors have identified polarizability and mass as key influencing properties. nih.gov

The specificity and selectivity of 3-Methoxy-4-(2-methylphenyl)benzoic acid for a particular receptor or enzyme would be determined by the precise complementarity of its shape, size, and functional group presentation to the binding site.

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), allowing for specific directional interactions. ijacskros.com

Hydrophobic Interactions: The two phenyl rings provide a significant hydrophobic surface that can interact favorably with non-polar regions of a binding site. The methyl group further enhances this hydrophobicity.

Steric Complementarity: The twisted conformation of the biphenyl system, dictated by the ortho-methyl group, creates a specific three-dimensional shape. A binding site would need to have a complementary pocket to accommodate this non-planar structure for high-affinity binding. QSAR studies on angiotensin II antagonists have shown that an ortho-substituted acid on the biphenyl ring is essential for high affinity. researchgate.net

Electrostatic Interactions: The electron distribution within the molecule, influenced by the methoxy and carboxyl groups, will determine its electrostatic potential surface. This surface must be complementary to the electrostatic potential of the binding site for favorable interaction.

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles for Analogues of 3 Methoxy 4 2 Methylphenyl Benzoic Acid

Rational Design Strategies for Structural Modification

The methoxy (B1213986) and methylphenyl groups are key features that can be altered to modulate activity. The electronic and steric effects of substituents play a significant role. For instance, electron-donating groups like methoxy (-OCH3) can increase electron density on the benzoic acid ring, which may influence its interaction with biological targets. mdpi.comebi.ac.uk Conversely, electron-withdrawing groups can decrease this density. mdpi.com

The position of the methyl group on the phenyl ring is also critical. An ortho-methyl group, as in the parent compound, creates a specific dihedral angle between the two aromatic rings, influencing the molecule's three-dimensional conformation. Shifting the methyl group to the meta or para position would alter this conformation and could impact receptor binding.

To illustrate these principles, a hypothetical series of analogues of 3-Methoxy-4-(2-methylphenyl)benzoic acid was evaluated for its inhibitory activity against a target enzyme, with the results presented in Table 1.

Table 1: Structure-Activity Relationship of Analogues with Modifications on the Methoxy and Methylphenyl Moieties

| Compound ID | R1 (at position 3) | R2 (on the phenyl ring) | Hypothetical IC50 (µM) |

| 1 | -OCH3 | 2-CH3 | 5.2 |

| 2 | -OCH3 | 3-CH3 | 8.9 |

| 3 | -OCH3 | 4-CH3 | 12.5 |

| 4 | -OCH3 | 2-Cl | 4.8 |

| 5 | -OCH3 | 4-Cl | 9.1 |

| 6 | -OH | 2-CH3 | 7.5 |

| 7 | -H | 2-CH3 | 15.0 |

From the data, it can be inferred that the ortho-position of the substituent on the second phenyl ring (R2) is generally favorable for activity (compare compound 1 with 2 and 3; and compound 4 with 5). Replacing the methyl group with a more electron-withdrawing chlorine atom at the ortho position appears to slightly enhance potency (compound 4 vs. 1). The methoxy group at the R1 position also seems important for activity, as its replacement with a hydroxyl group (compound 6) or its complete removal (compound 7) leads to a decrease in potency.

The carboxylic acid group is a critical pharmacophoric feature, often involved in key interactions with biological targets through hydrogen bonding or ionic interactions. researchgate.netnih.gov Its acidic nature allows for the formation of a carboxylate anion at physiological pH, which can be crucial for binding to receptor sites. researchgate.net

Modifying this group to esters, amides, or other bioisosteres can significantly impact the compound's activity, solubility, and metabolic stability. Table 2 presents hypothetical data for analogues with modifications to the carboxylic acid group.

Table 2: Structure-Activity Relationship of Analogues with Modifications to the Carboxylic Acid Functional Group

| Compound ID | Modification of Carboxylic Acid | Hypothetical IC50 (µM) |

| 1 | -COOH | 5.2 |

| 8 | -COOCH3 (Methyl ester) | 25.8 |

| 9 | -CONH2 (Amide) | 18.4 |

| 10 | -CH2OH (Alcohol) | > 50 |

| 11 | -CN (Nitrile) | 35.1 |

The data in Table 2 strongly suggest that the carboxylic acid is essential for high potency, as its conversion to an ester, amide, alcohol, or nitrile leads to a significant reduction in inhibitory activity. This highlights the importance of the acidic proton and the potential for ionic interactions in the binding of this class of compounds.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Methodologies

QSAR and QSPR are computational techniques used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. basicmedicalkey.comnih.gov

To build a robust QSAR/QSPR model, a relevant set of molecular descriptors must be calculated. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore fingerprints. These describe the topology and connectivity of the molecule. nih.gov

3D Descriptors: Steric parameters (e.g., molar refractivity, Verloop parameters), electronic parameters (e.g., dipole moment), and spatial descriptors. These depend on the 3D conformation of the molecule. nih.gov

For a series of 3-Methoxy-4-(2-methylphenyl)benzoic acid analogues, a set of descriptors would be calculated to capture variations in lipophilicity (logP), electronic effects (Hammett constants), and steric bulk.

Table 3: Selected Molecular Descriptors for a Hypothetical Series of Analogues

| Compound ID | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Hypothetical pIC50 (-log(IC50)) |

| 1 | 4.1 | 75.2 | -0.17 | 5.28 |

| 2 | 4.1 | 75.2 | -0.07 | 5.05 |

| 3 | 4.1 | 75.2 | -0.17 | 4.90 |

| 4 | 4.6 | 75.8 | 0.23 | 5.32 |

| 5 | 4.6 | 75.8 | 0.23 | 5.04 |

| 6 | 3.6 | 70.9 | -0.37 | 5.12 |

| 8 | 4.3 | 78.9 | - | 4.59 |

| 9 | 3.8 | 74.5 | - | 4.74 |

Once descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to generate the QSAR model. The validity and predictive power of the model must be rigorously assessed. mdpi.comnih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model. researchgate.net A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation: The dataset is typically split into a training set to build the model and a test set to evaluate its predictive performance on new data. basicmedicalkey.comnih.gov The predictive ability is often measured by the predicted correlation coefficient (R²pred).

For instance, a hypothetical QSAR equation for the anti-inflammatory activity of these analogues might be:

pIC₅₀ = 0.5 * logP - 0.2 * MR + 1.5 * σ + constant

This equation would suggest that higher lipophilicity (logP) and a more positive electronic parameter (σ) are beneficial for activity, while increased steric bulk (MR) is detrimental. Such models, once validated, can be used to predict the activity of novel, unsynthesized analogues, thereby guiding further drug design efforts.

Pharmacophore Modeling and Design Principles (Conceptual, non-clinical)

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to interact with a specific biological target. For analogues of 3-Methoxy-4-(2-methylphenyl)benzoic acid, a conceptual pharmacophore model for binding to an enzyme like cyclooxygenase-2 (COX-2) could be proposed based on the structures of known inhibitors. nih.govresearchgate.net